molecular formula C22H29NO2 B8516601 Ethyl 4-[(7-phenylheptyl)amino]benzoate CAS No. 61440-35-5

Ethyl 4-[(7-phenylheptyl)amino]benzoate

Cat. No.: B8516601
CAS No.: 61440-35-5
M. Wt: 339.5 g/mol
InChI Key: GVYGECOMGFAWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(7-phenylheptyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the 4-position of the aromatic ring, substituted with a 7-phenylheptylamino side chain. This compound belongs to a class of amino-substituted benzoate esters, which are widely studied for their applications in organic synthesis, medicinal chemistry, and material science.

Properties

CAS No.

61440-35-5

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

ethyl 4-(7-phenylheptylamino)benzoate

InChI

InChI=1S/C22H29NO2/c1-2-25-22(24)20-14-16-21(17-15-20)23-18-10-5-3-4-7-11-19-12-8-6-9-13-19/h6,8-9,12-17,23H,2-5,7,10-11,18H2,1H3

InChI Key

GVYGECOMGFAWQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCCCCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Ethyl 4-Aminobenzoate Derivatives

The following table summarizes key structural and functional differences between ethyl 4-[(7-phenylheptyl)amino]benzoate and related compounds:

Compound Name Substituent at 4-Position Key Features Applications/Findings Reference
This compound 7-Phenylheptylamino Long hydrophobic chain, potential for enhanced lipid solubility Limited direct data; inferred from structural analogues
Ethyl 4-(dimethylamino)benzoate Dimethylamino Compact polar group Higher reactivity in resin cements compared to methacrylate-based amines
Ethyl 4-(phenethylamino)benzoate derivatives Phenethylamino with heterocyclic modifications (e.g., pyridazinyl, isoxazolyl) Enhanced electronic diversity Explored as intermediates in drug discovery (e.g., kinase inhibitors)
Ethyl 4-(sulfooxy)benzoate Sulfate ester Highly polar, water-soluble Naturally occurring in bamboo shoots; antioxidant properties inferred
Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate Sulfonamide-linked acetyl group Electrophilic sulfonamide moiety Potential protease inhibition or antibacterial activity (structural analogy)

Structural and Functional Insights

  • Hydrophobicity and Solubility: The 7-phenylheptyl chain in the target compound likely increases lipophilicity compared to shorter-chain analogues like ethyl 4-(dimethylamino)benzoate. This property may enhance membrane permeability in biological systems or compatibility with hydrophobic polymers .
  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin formulations due to its electron-donating dimethylamino group, which accelerates polymerization. In contrast, the bulky 7-phenylheptyl group may sterically hinder reactions, reducing reactivity .
  • Biological Activity: Phenethylamino derivatives modified with heterocycles (e.g., pyridazinyl or isoxazolyl groups) exhibit enhanced bioactivity, suggesting that the target compound’s phenylheptyl chain could be optimized for target-specific interactions .

Spectral and Analytical Data

While direct spectral data for this compound are unavailable, analogues such as ethyl 4-aminobenzoate () provide a framework for interpretation:

  • NMR : Aromatic protons in the benzoate ring typically resonate at δ 7.8–8.0 ppm (1H NMR), while alkyl chain protons (e.g., CH2 groups in 7-phenylheptyl) appear at δ 1.2–1.6 ppm .
  • FT-IR : Stretching vibrations for ester carbonyl (C=O) are observed near 1700 cm⁻¹, and N-H bending (amine) near 1600 cm⁻¹ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.